2,6-Dichloro-4-nitrobenzaldehyde
Overview
Description
2,6-Dichloro-4-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4Cl2NO3. It appears as white to yellow needle-like crystals and emits a strong odor. This compound is commonly used as an intermediate in the synthesis of various organic compounds, including dyes, agricultural chemicals, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-nitrobenzaldehyde can be synthesized through the hydrolysis of 2,6-dichlorobenzyl in the presence of an acidic solvent and zinc chloride under heating reflux conditions. Another method involves the nitration of benzaldehyde using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow microreactors, which improve reaction efficiency and yield compared to traditional batch reactors. This method allows for better control of reaction temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used as nitrating agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed
Nitration: this compound itself is a product of nitration.
Reduction: The reduction of the nitro group forms 2,6-dichloro-4-aminobenzaldehyde.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dichloro-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is involved in the synthesis of compounds with antibacterial properties.
Medicine: It is used in the synthesis of drugs, including those targeting dormant Mycobacterium tuberculosis.
Industry: It is used in the production of agricultural chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitrobenzaldehyde involves its ability to undergo various chemical reactions, such as nitration, reduction, and substitution. These reactions allow it to form different derivatives that can interact with molecular targets and pathways in biological systems. For example, its derivatives can inhibit bacterial growth by targeting specific enzymes or pathways involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar in structure but lacks the nitro group.
4-Nitrobenzaldehyde: Similar in structure but lacks the chlorine atoms.
2,6-Dichloro-4-iodobenzaldehyde: Similar in structure but has an iodine atom instead of a nitro group.
Uniqueness
2,6-Dichloro-4-nitrobenzaldehyde is unique due to the presence of both chlorine and nitro groups on the benzaldehyde ring. This combination of functional groups allows it to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-dichloro-4-nitrobenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSIAOWNUAVTHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618686 | |
Record name | 2,6-Dichloro-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88159-67-5 | |
Record name | 2,6-Dichloro-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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